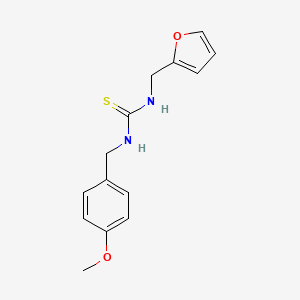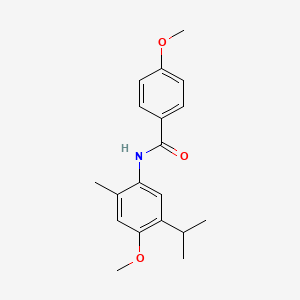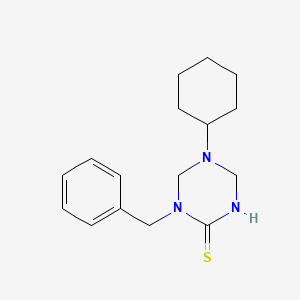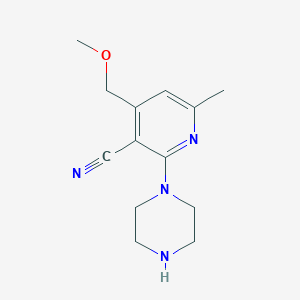
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea
説明
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea (FMU) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer progression and viral replication. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to bind to receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the replication of various viruses, such as HIV and herpes simplex virus. In vivo studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also toxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea and its cellular targets. Another direction is to explore the potential of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis and optimization of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea derivatives with improved properties, such as solubility and toxicity, could lead to the development of more effective and safer drugs.
科学的研究の応用
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its anticancer, antiviral, and antimicrobial properties. In biochemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been used as a probe to study the binding of proteins to DNA. In pharmacology, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-6-4-11(5-7-12)9-15-14(19)16-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOXSDSWMAKDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)thiourea | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)




![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)


![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)